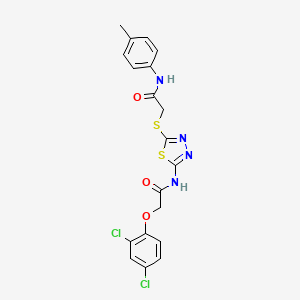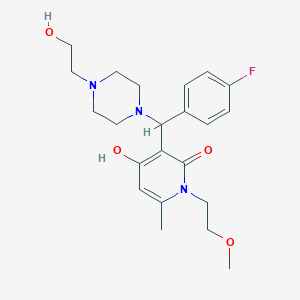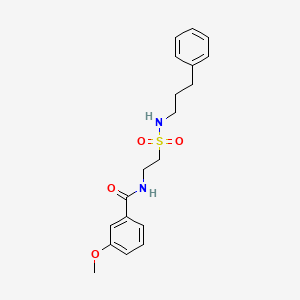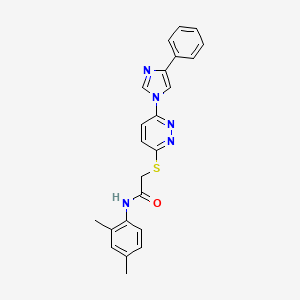![molecular formula C20H28N4O4 B3007455 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide CAS No. 1448134-26-6](/img/structure/B3007455.png)
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, which are structurally related to the compound , involves a multi-step process starting from o-phenylenediamine. This process includes N-alkylation and subsequent reactions to form the desired heterocyclic system with good to excellent yields . Although the specific synthesis of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide is not detailed, the methods described in could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction and further corroborated by Density Functional Theory (DFT) calculations. The charge distributions at different atomic sites were computed using the natural bond orbital (NBO) method, and regions of electrophilic and nucleophilic reactivity were visualized using molecular electrostatic potential (MEP) maps . These techniques could be applied to analyze the molecular structure of the compound , providing insights into its reactivity and stability.
Chemical Reactions Analysis
The research does not provide specific details on the chemical reactions of the compound . However, the synthesis of related compounds suggests that these heterocyclic systems can be formed through a series of reactions involving intermediates such as N-alkylated benzimidazole 2-carboxaldehyde . The reactivity of such compounds can be inferred to some extent from their molecular structure and electronic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported. However, computational studies on related compounds have revealed insights into their nonlinear optical (NLO) properties, with certain compounds showing promise for NLO applications due to their hyperpolarizability . Similar computational studies could be conducted on this compound to predict its physical and chemical properties.
Case Studies
While the provided papers do not include case studies on the specific compound, the structure elucidation of a designer drug with a highly substituted pyrazole skeleton is described in . This process involved NMR spectroscopy and mass spectrometry, with a focus on comparing predicted and observed (13)C NMR chemical shifts to determine the structure. Such an approach could be relevant for the compound , especially in the absence of direct experimental data.
Scientific Research Applications
Synthesis and Structural Analysis :
- Benzimidazole-tethered oxazepine hybrids, related to the queried compound, have been synthesized and structurally analyzed using techniques like X-ray diffraction and DFT studies. These compounds demonstrate potential for nonlinear optical (NLO) applications due to their unique electronic properties (Almansour et al., 2016).
Antitumor Applications :
- Certain derivatives, such as 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, have shown promise as broad-spectrum antitumor agents, potentially acting as prodrugs for other active compounds (Stevens et al., 1984).
Antibacterial Agents :
- Analogues of the compound have been developed as promising antibacterial agents, particularly effective against Staphylococcus aureus and Bacillus subtilis. These compounds were tested for their cytotoxicity and found to be effective at non-toxic concentrations (Palkar et al., 2017).
Novel Synthesis Methods :
- Innovative synthesis methods for tetrahydrobenzo[b][1,4]oxazepine derivatives, which are structurally related to the queried compound, have been explored. These methods involve one-pot multicomponent reactions and highlight the versatility of such compounds in chemical synthesis (Shaabani et al., 2010).
Photophysical Properties :
- Compounds with structures similar to the queried compound, such as dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, have been synthesized and analyzed for their photophysical properties. These studies reveal the potential for applications in materials science and photonics (Petrovskii et al., 2017).
properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-13(2)7-9-23-15-11-14(22-19(27)24-10-8-21-18(24)26)5-6-16(15)28-12-20(3,4)17(23)25/h5-6,11,13H,7-10,12H2,1-4H3,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEDODBZWFSCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)N3CCNC3=O)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B3007374.png)


![Ethyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate](/img/structure/B3007378.png)
![1-[4-(4-chlorophenyl)piperazino]-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B3007379.png)
![2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B3007381.png)
![4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethyl]benzoic acid](/img/structure/B3007383.png)

![[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B3007390.png)


![N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B3007394.png)